1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone
Description
Properties
IUPAC Name |
1-[4-(3-nitropyridin-2-yl)oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-9(16)10-4-6-11(7-5-10)19-13-12(15(17)18)3-2-8-14-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTWCIMUKXSNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234037 | |
| Record name | Ethanone, 1-[4-[(3-nitro-2-pyridinyl)oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-62-8 | |
| Record name | Ethanone, 1-[4-[(3-nitro-2-pyridinyl)oxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-[(3-nitro-2-pyridinyl)oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction where the hydroxyl group of 4-hydroxyacetophenone acts as the nucleophile attacking the electrophilic site on the nitropyridine derivative to form an ether bond.
Reaction Conditions
- Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the SNAr reaction by stabilizing charged intermediates.
- Temperature: Reactions are typically conducted at elevated temperatures (80–120°C) to drive the substitution to completion.
- Time: Reaction times vary from several hours to overnight, depending on scale and reagent purity.
Mechanism
The reaction proceeds by deprotonation of the phenol, generating a phenoxide ion that attacks the electrophilic carbon of the nitropyridine ring bearing the leaving group (often a halide or activated position adjacent to the nitro substituent). The nitro group’s strong electron-withdrawing effect activates the pyridine ring for nucleophilic attack, facilitating ether bond formation.
Purification
Post-reaction, the crude product is purified by:
- Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain crystalline pure product.
- Column Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients to separate impurities.
Detailed Reaction Data Table
| Step | Reagents & Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1 | 4-Hydroxyacetophenone + K₂CO₃ in DMF | Generation of phenoxide nucleophile | Base deprotonates phenol |
| 2 | Addition of 3-nitropyridin-2-ol derivative | Nucleophilic aromatic substitution | Ether bond formation |
| 3 | Heating at 100°C for 6–12 hours | Reaction completion | Monitored by TLC |
| 4 | Work-up: quenching, extraction | Isolation of crude product | Organic solvents used |
| 5 | Purification by recrystallization or chromatography | Obtain pure this compound | Purity >95% achievable |
Optimization and Yield Considerations
- Stoichiometry: Using a slight excess of the nitropyridine derivative improves conversion.
- Solvent choice: DMF is preferred for solubility and reaction rate.
- Temperature control: Maintaining 100–110°C avoids decomposition.
- Reaction monitoring: Thin-layer chromatography (TLC) or HPLC ensures endpoint detection.
- Yield: Typical isolated yields range from 65% to 85%, depending on purity of starting materials and reaction scale.
Comparative Notes on Isomeric Variants
The position of the hydroxy group on acetophenone (meta vs para) and the nitro group on pyridine influences the reactivity and regioselectivity of the substitution. For example, the compound with 4-hydroxyacetophenone (para position) yields the title compound, while 3-hydroxyacetophenone leads to positional isomers with slightly altered properties and preparation conditions.
Research Findings and Analytical Characterization
Spectroscopic Characterization:
- ¹H NMR: Aromatic protons appear between δ 7.0–8.5 ppm; methyl group of ethanone as singlet near δ 2.6 ppm.
- ¹³C NMR: Carbonyl carbon resonates at δ 195–205 ppm.
- IR Spectroscopy: Strong C=O stretch around 1680 cm⁻¹ and nitro group asymmetric stretch near 1520 cm⁻¹.
- Mass Spectrometry: Molecular ion peak at m/z 258.23 consistent with molecular weight.
-
- The ethanone group can be oxidized to carboxylic acid using potassium permanganate.
- The nitro group can be reduced to an amino group using catalytic hydrogenation (H₂, Pd/C).
- The nitropyridine moiety undergoes further nucleophilic aromatic substitutions, allowing functionalization.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Remarks |
|---|---|---|
| Base | Potassium carbonate (K₂CO₃) | Ensures phenol deprotonation |
| Solvent | Dimethylformamide (DMF) | Polar aprotic, high boiling point |
| Temperature | 100–110°C | Optimal for SNAr reaction |
| Reaction Time | 6–12 hours | Monitored by TLC |
| Purification Method | Recrystallization / Column chromatography | Achieves >95% purity |
| Yield | 65–85% | Dependent on conditions |
Chemical Reactions Analysis
1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the nitropyridine moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism by which 1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist, binding to specific molecular targets and interfering with their normal function. The pathways involved can vary but often include interactions with key enzymes or receptors involved in cellular signaling or metabolic processes .
Comparison with Similar Compounds
Key Observations :
- The nitro group enhances electrophilicity, facilitating reactions like Claisen-Schmidt condensations to form chalcones .
- Piperazine-containing analogs (e.g., 1-(4-(4-((3-chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone) exhibit higher molecular weights and enhanced antimicrobial activity due to increased solubility and target affinity .
- Imidazole and quinoline substituents broaden bioactivity spectra, particularly against Gram-positive bacteria .
Pharmacological Activity
Antimicrobial Activity
- Pyridine-Piperazine Derivatives: Metal complexes of 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone (APEHQ) show enhanced antifungal activity compared to parent ligands, likely due to metal coordination improving membrane penetration .
- Chalcone Derivatives: Compounds derived from 1-[4-(1H-imidazol-1-yl)phenyl]ethanone exhibit moderate to strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .
- Quinoline-Based Analogs: 1-(4-(quinolin-8-ylamino)phenyl)ethanone chalcones demonstrate selective inhibition against Bacillus subtilis (MIC: 16 µg/mL) .
Enzyme Inhibition
- Pyridine-based ethanones like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) inhibit CYP51, a key enzyme in Trypanosoma cruzi (Chagas disease), with efficacy comparable to posaconazole .
Anticancer Potential
- Arylethanolimidazole derivatives (e.g., 1-[4-[(3-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone) show cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12–18 µM), suggesting nitro or halogen substituents enhance apoptotic signaling .
Biological Activity
1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone, also known as a nitroaromatic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 245.24 g/mol. Its structure features a nitropyridine moiety linked to a phenyl ring through an ether bond, which is significant for its biological activity.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that compounds containing nitro groups can inhibit the growth of various microorganisms, including bacteria and fungi. The antimicrobial activity is likely due to the compound's ability to disrupt cellular processes or damage microbial cell membranes.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell division. The exact mechanism is still under investigation but may involve interference with specific signaling pathways or enzymatic activities critical for tumor growth.
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation. For example, it could interfere with DNA replication or repair mechanisms in cancer cells .
- Cell Membrane Disruption : In antimicrobial studies, it may compromise the integrity of bacterial membranes, leading to cell death.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals differences in biological activity and potential therapeutic applications:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-{4-[(3-Nitrophenyl)oxy]phenyl}ethanone | Nitrophenyl instead of nitropyridine | Different reactivity due to phenyl substitution |
| 1-{4-[(3-Aminopyridin-2-yl)oxy]phenyl}ethanone | Aminopyridine group | Potentially different biological activity due to amino substitution |
| 1-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}ethanone | Chloropyridine instead of nitropyridine | Chlorine substitution may affect electronic properties |
This table highlights how variations in functional groups can lead to distinct biological profiles, making certain derivatives more suitable for specific therapeutic targets .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that this compound effectively induced apoptosis at concentrations that did not affect normal cells, suggesting a selective action against malignant cells .
Future Directions
Research is ongoing to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
- Structural Modifications : Synthesizing analogs to enhance potency and selectivity towards specific biological targets.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves nucleophilic aromatic substitution (SNAr) between 4-hydroxyacetophenone and 3-nitropyridin-2-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Friedel-Crafts acylation may also be adapted for related ethanone derivatives, but steric hindrance from the nitro group requires optimization of Lewis acid catalysts (e.g., AlCl₃) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-nitration or side products. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodology :
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for C=O). Coupling patterns distinguish pyridinyl and phenyl ring substituents .
- Mass Spectrometry : ESI-MS or EI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the solubility and stability properties of this compound under standard laboratory conditions?
- Data :
- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility in ethanol or acetone may require heating .
- Stability: Nitro groups may render the compound light-sensitive. Store in amber vials at –20°C to prevent degradation .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group on the pyridine ring influence reactivity in cross-coupling reactions?
- Analysis : The nitro group deactivates the pyridine ring, reducing electrophilic substitution reactivity. However, it enhances oxidative stability and may facilitate directed ortho-metalation for functionalization .
- Experimental Design : Compare Suzuki-Miyaura coupling yields using Pd catalysts (e.g., Pd(PPh₃)₄) with and without nitro substitution. Monitor regioselectivity via X-ray crystallography .
Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Methodology :
- Density Functional Theory (DFT) : Simulate NMR/IR spectra and compare with experimental data to validate assignments .
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to distinguish overlapping signals in complex mixtures .
Q. How can computational models predict the compound’s pharmacokinetic properties for drug discovery applications?
- Methodology :
- QSAR/QSPR : Use quantum chemical descriptors (e.g., HOMO-LUMO gap, logP) to predict bioavailability and metabolic stability .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess oxidation pathways .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Optimization :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
